3,6-Dihydroxypyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is structurally related to Favipiravir, an antiviral drug used for treating Ebola virus infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxypyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with hydroxylamine, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
3,6-Dihydroxypyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3,6-Dihydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by interfering with the viral RNA polymerase. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its TGR5 agonist activity.
Pyrazinamide: An antitubercular agent with a similar pyrazine core.
Uniqueness: Its structural similarity to Favipiravir also highlights its importance in antiviral research.
Properties
Molecular Formula |
C5H5N3O3 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |
InChI Key |
AVSAEGXAPBFIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.